5-Acetyl-2-aminobenzoic acid

Description

BenchChem offers high-quality 5-Acetyl-2-aminobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-aminobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

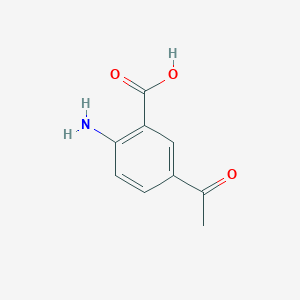

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJXWNQVHUJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acetyl-2-aminobenzoic Acid: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-aminobenzoic acid, a substituted anthranilic acid derivative, represents a molecule of significant interest in the realms of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an acetyl group at the 5-position and an amino group at the 2-position of the benzoic acid scaffold, imparts a distinct reactivity profile and potential for biological activity. This guide provides a comprehensive overview of the chemical and physical properties of 5-Acetyl-2-aminobenzoic acid, its detailed structural features, and a thorough examination of its synthetic pathways, analytical characterization, and potential applications in drug discovery and development.

Section 1: Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of 5-Acetyl-2-aminobenzoic acid is fundamental for its application in research and development. These properties govern its solubility, reactivity, and formulation characteristics.

Chemical Identifiers and Molecular Structure

The unambiguous identification of 5-Acetyl-2-aminobenzoic acid is crucial for scientific communication and procurement.

| Identifier | Value |

| IUPAC Name | 5-acetyl-2-aminobenzoic acid[1] |

| Synonyms | 2-Amino-5-acetylbenzoic acid[1] |

| CAS Number | 53589-27-8[1] |

| Molecular Formula | C₉H₉NO₃[1] |

| Molecular Weight | 179.17 g/mol [1] |

| InChI | InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13)[1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)N)C(=O)O[1] |

The structure of 5-Acetyl-2-aminobenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and an acetyl group. The ortho-position of the amino group relative to the carboxylic acid is a defining feature of its anthranilic acid core.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Acetyl-2-aminobenzoic acid. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this isomer are not consistently reported in the literature. The values presented here are a combination of available data and computationally predicted values.

| Property | Value/Range | Source/Method |

| Melting Point | Not definitively reported. Related compounds like 2-aminobenzoic acid melt at 146-148 °C.[2] | Literature for related compounds |

| Boiling Point | Not definitively reported. Likely to decompose upon heating. | General observation for similar compounds |

| Solubility | Sparingly soluble in cold water; more soluble in hot water and polar organic solvents like ethanol and acetone.[3] | General solubility trends for benzoic acid derivatives |

| pKa | Not definitively reported. The pKa of the carboxylic acid is expected to be around 3-5, and the pKa of the anilinium ion is expected to be around 2-3. | Estimation based on related structures |

| Appearance | Expected to be a crystalline solid, potentially with a yellowish tint. | General appearance of similar aromatic compounds |

Section 2: Synthesis and Purification

The synthesis of 5-Acetyl-2-aminobenzoic acid can be approached through several synthetic strategies, primarily involving electrophilic aromatic substitution reactions. The choice of a particular route depends on the availability of starting materials, desired scale, and safety considerations.

Retrosynthetic Analysis and Synthetic Pathways

A logical retrosynthetic disconnection of 5-Acetyl-2-aminobenzoic acid points towards 2-aminobenzoic acid (anthranilic acid) as a readily available starting material. The key transformation is the introduction of the acetyl group at the 5-position.

Pathway 1: Friedel-Crafts Acylation of 2-Aminobenzoic Acid

The most direct approach involves the Friedel-Crafts acylation of 2-aminobenzoic acid. However, the presence of the activating amino group and the deactivating carboxylic acid group presents challenges in controlling the regioselectivity of the acylation. The amino group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. The acetyl group is expected to be introduced at the position para to the strongly activating amino group.

A critical consideration in this reaction is the protection of the amino group to prevent its reaction with the Lewis acid catalyst.[4]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure and may require optimization.

Step 1: Protection of the Amino Group (Acetylation)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 2-aminobenzoic acid in 50 mL of glacial acetic acid.

-

Slowly add 15 mL of acetic anhydride to the solution.

-

Heat the mixture to reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.

-

Collect the precipitated N-acetylanthranilic acid by vacuum filtration, wash with cold water, and dry.[5]

Step 2: Friedel-Crafts Acylation

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents.

-

In a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend 10 g of N-acetylanthranilic acid in 100 mL of a dry, inert solvent such as dichloromethane or nitrobenzene.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions, ensuring the temperature remains below 10 °C.

-

From the dropping funnel, add 1.1 equivalents of acetyl chloride dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat at 50-60 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-acetyl-2-acetamidobenzoic acid.

Step 3: Deprotection (Hydrolysis)

-

To the crude 5-acetyl-2-acetamidobenzoic acid, add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the solution and acidify with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude 5-Acetyl-2-aminobenzoic acid.

Purification

The primary method for the purification of 5-Acetyl-2-aminobenzoic acid is recrystallization.

Recrystallization Protocol

-

Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[3][6][7]

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Section 3: Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 5-Acetyl-2-aminobenzoic acid are performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Three protons on the benzene ring will exhibit distinct signals, likely in the range of 6.5-8.0 ppm. The proton ortho to the carboxylic acid and meta to the amino group, the proton ortho to the amino group and meta to the acetyl group, and the proton ortho to the acetyl group and meta to the carboxylic acid will each have unique chemical shifts and coupling patterns.

-

Amino Protons: A broad singlet corresponding to the two -NH₂ protons, typically in the range of 4-6 ppm, which may be exchangeable with D₂O.

-

Acetyl Protons: A sharp singlet for the three methyl protons of the acetyl group, expected around 2.5 ppm.

-

Carboxylic Acid Proton: A very broad singlet for the acidic proton, typically downfield (>10 ppm), and often not observed.

¹³C NMR (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region (>165 ppm) corresponding to the carboxylic acid carbon and the acetyl carbonyl carbon.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

-

Methyl Carbon: A signal in the upfield region (around 25-30 ppm) for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Acetyl-2-aminobenzoic acid will show characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band, ~3300-2500 |

| N-H (Amine) | Two sharp peaks, ~3500-3300 |

| C=O (Carboxylic Acid) | ~1700-1680 |

| C=O (Ketone) | ~1680-1660 |

| C=C (Aromatic) | ~1600-1450 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and the acetyl group (M-43).

Quality Control and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 5-Acetyl-2-aminobenzoic acid.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[8][9]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 305 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Section 4: Reactivity and Potential Applications in Drug Development

The trifunctional nature of 5-Acetyl-2-aminobenzoic acid makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential pharmacological activity.

Chemical Reactivity

-

Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, providing a handle for further functionalization.

-

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, enabling the formation of a wide range of derivatives.

-

Acetyl Group: The methyl group of the acetyl moiety can participate in condensation reactions, and the carbonyl group can undergo nucleophilic addition.

-

Aromatic Ring: The electron-rich aromatic ring is susceptible to further electrophilic substitution reactions.

Role in Heterocyclic Synthesis

Anthranilic acid and its derivatives are well-established precursors for the synthesis of numerous heterocyclic systems, including quinazolines, benzodiazepines, and acridones.[10][11] The presence of the acetyl group in 5-Acetyl-2-aminobenzoic acid offers an additional site for cyclization reactions, potentially leading to novel heterocyclic scaffolds.

Medicinal Chemistry Applications

Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[4][12][13][14][15][16][17] The structural features of 5-Acetyl-2-aminobenzoic acid make it an attractive starting point for the design and synthesis of new therapeutic agents. For instance, the core structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The acetyl group could be modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

Conclusion

5-Acetyl-2-aminobenzoic acid is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and analytical characterization. While there is a need for more comprehensive experimental data for this specific isomer, the information presented here serves as a robust foundation for researchers and drug development professionals seeking to utilize this compound in their scientific endeavors. The exploration of its reactivity and its application as a building block for novel bioactive molecules remains a promising area for future research.

References

- Singh, P., & Kumar, V. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-954.

-

PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

-

SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

-

Karolinska Institutet. (2024). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetyl-2-aminobenzoic acid. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-Aminobenzoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

-

Karolinska Institutet Open Archive. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

Journal of Advanced Sciences and Engineering Technologies. (n.d.). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

-

PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

-

Semantic Scholar. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved from [Link]

-

PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

Sources

- 1. 5-Acetyl-2-aminobenzoic acid | C9H9NO3 | CID 23330086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. benchchem.com [benchchem.com]

- 5. webassign.net [webassign.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. 2-(Acetylamino)-5-aminobenzoic acid | SIELC Technologies [sielc.com]

- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Item - Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet - Figshare [openarchive.ki.se]

- 12. websites.umich.edu [websites.umich.edu]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. scribd.com [scribd.com]

- 15. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Amino-5-acetylbenzoic Acid (CAS 53589-27-8)

Introduction

2-Amino-5-acetylbenzoic acid, with the CAS number 53589-27-8, is a substituted anthranilic acid derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its molecular architecture, featuring an aromatic ring functionalized with amino, acetyl, and carboxylic acid groups, offers multiple reactive sites for the construction of more complex molecules. This trifunctional nature makes it a valuable intermediate in the synthesis of novel heterocyclic compounds, potential pharmaceutical agents, and other specialty chemicals. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling protocols, designed to support researchers in leveraging this compound's synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-acetylbenzoic acid is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 53589-27-8 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | |

| IUPAC Name | 2-Amino-5-acetylbenzoic acid | |

| Appearance | Expected to be a solid, likely crystalline, ranging from off-white to yellow or light brown. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | |

| Melting Point | Not readily available in public literature, but expected to be relatively high due to hydrogen bonding capabilities. |

Synthesis and Purification

While specific literature detailing the synthesis of 2-Amino-5-acetylbenzoic acid is not abundant, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the Friedel-Crafts acylation. The following protocol outlines a robust method starting from 2-aminobenzoic acid (anthranilic acid).

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct approach involves the acetylation of 2-aminobenzoic acid. However, the amino group is an activating group that can interfere with the reaction and may be acylated itself. Therefore, protection of the amino group is a critical first step.

Caption: Proposed synthesis workflow for 2-Amino-5-acetylbenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution.

-

Heat the mixture at reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated N-acetyl-2-aminobenzoic acid by vacuum filtration, wash with cold water, and dry.

Causality: The acetylation of the amino group to an amide reduces its activating effect and prevents it from reacting with the Lewis acid in the subsequent step. This directs the acylation to the aromatic ring.

Step 2: Friedel-Crafts Acylation

-

Suspend the dried N-acetyl-2-aminobenzoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene in a flask equipped with a stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) in portions, keeping the temperature below 10 °C.

-

Once the addition is complete, add acetyl chloride (1.2 equivalents) dropwise via the addition funnel, maintaining the low temperature.

-

After the addition, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

Causality: The AlCl₃ acts as a Lewis acid catalyst, activating the acetyl chloride to form an acylium ion, which then attacks the electron-rich aromatic ring at the para position to the deactivating (but ortho, para-directing) amide group.

Step 3: Deprotection (Hydrolysis)

-

Carefully quench the reaction mixture by pouring it onto crushed ice containing concentrated hydrochloric acid.

-

The product, N-acetyl-5-acetyl-2-aminobenzoic acid, may precipitate and can be collected by filtration.

-

To deprotect the amino group, reflux the intermediate in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the hydrolysis by TLC.

-

After completion, cool the solution and neutralize it with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to the isoelectric point to precipitate the final product, 2-Amino-5-acetylbenzoic acid.

Causality: The amide bond is cleaved under acidic or basic conditions, regenerating the free amino group to yield the desired product.

Purification

The crude 2-Amino-5-acetylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the solubility of the product and impurities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-5-acetylbenzoic acid.

Caption: A typical workflow for the analytical characterization of the title compound.

Spectroscopic Data (Predicted)

-

¹H NMR (in DMSO-d₆, 400 MHz):

-

δ ~11-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

δ ~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the acetyl group.

-

δ ~7.6-7.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the amino group and meta to the acetyl group.

-

δ ~6.8-7.0 ppm (doublet, 1H): Aromatic proton meta to the acetyl group.

-

δ ~5.5-6.5 ppm (broad singlet, 2H): Amino protons (-NH₂).

-

δ ~2.4-2.6 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).

-

-

¹³C NMR (in DMSO-d₆, 100 MHz):

-

δ ~195-200 ppm: Acetyl carbonyl carbon.

-

δ ~168-172 ppm: Carboxylic acid carbonyl carbon.

-

δ ~150-155 ppm: Aromatic carbon attached to the amino group.

-

δ ~130-140 ppm: Aromatic carbons.

-

δ ~110-125 ppm: Aromatic carbons.

-

δ ~25-30 ppm: Acetyl methyl carbon.

-

-

FTIR (KBr pellet, cm⁻¹):

-

3400-3500 cm⁻¹: N-H stretching vibrations of the primary amine.

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1650-1670 cm⁻¹: C=O stretching of the acetyl ketone.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching.

-

~1360 cm⁻¹: C-N stretching.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 179.

-

Key Fragments: Loss of -OH (m/z = 162), loss of -COOH (m/z = 134), loss of -CH₃CO (m/z = 136).

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A good starting point would be a 40:60 mixture of acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 320 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The polarity can be adjusted based on the retention factor (Rf). A 7:3 ethyl acetate:hexanes mixture is a reasonable starting point.

-

Visualization: UV light (254 nm) and/or staining with a suitable reagent like ninhydrin (for the amino group) or potassium permanganate.[2]

Applications in Research and Drug Development

2-Amino-5-acetylbenzoic acid is a valuable intermediate due to its three distinct functional groups, which can be selectively manipulated.

Caption: Potential synthetic pathways from the title compound in drug discovery.

-

Synthesis of Heterocycles: The amino and carboxylic acid groups can be used to construct fused heterocyclic systems, such as quinazolinones, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.

-

Scaffold for Combinatorial Chemistry: The molecule can serve as a scaffold for creating libraries of compounds for high-throughput screening. The amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the acetyl group can undergo various condensation reactions.

-

Precursor for Bioactive Molecules: Derivatives of aminobenzoic acids are known to exhibit antimicrobial and anti-inflammatory activities.[3] The presence of the acetyl group could modulate these activities or introduce new pharmacological properties. For instance, some benzoic acid derivatives are investigated for their potential as anticancer agents.[3]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Amino-5-acetylbenzoic acid is not widely available, safety precautions can be inferred from related compounds like 2-acetylbenzoic acid and other substituted aminobenzoic acids.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5] Minimize dust generation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4]

-

First Aid:

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Amino-5-acetylbenzoic acid is a promising chemical intermediate with significant potential for applications in synthetic chemistry and drug discovery. Its versatile structure allows for the creation of a diverse range of derivatives and complex molecules. This guide provides a foundational framework for its synthesis, characterization, and safe handling, intended to empower researchers to explore its full potential in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154190709, 2-Amino-5-(2-aminoacetyl)benzoic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

-

MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-methylbenzoic acid in NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-methylbenzoic acid [FTIR] - Spectrum. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link] benzoicacidIR.htm

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino- in NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

ResearchGate. (2014). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

-

PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]

-

SpringerLink. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

-

ResearchGate. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]

Sources

Spectroscopic data of 5-Acetyl-2-aminobenzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Acetyl-2-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-Acetyl-2-aminobenzoic acid. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict, interpret, and validate its spectral features. This approach is designed to empower researchers to confidently identify and characterize this molecule in a laboratory setting.

The structural integrity of a compound is the bedrock of its function and safety in any application, particularly in drug development. The methodologies and interpretations that follow are grounded in fundamental principles and validated through extensive reference to established spectral data, ensuring a trustworthy and authoritative resource for the discerning scientist.

Molecular Structure and Properties

5-Acetyl-2-aminobenzoic acid is a derivative of anthranilic acid, featuring an acetyl group at the 5-position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic output.

-

Molecular Formula: C₉H₉NO₃[1]

-

Molecular Weight: 179.17 g/mol [1]

-

Exact Mass: 179.05824 Da[1]

-

CAS Number: 53589-27-8[1]

Caption: Standard workflow for the comprehensive spectroscopic analysis of a small molecule.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Acetyl-2-aminobenzoic acid. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. [2]2. Transfer: Transfer the solution into a 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum followed by a proton-decoupled ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher field instrument are recommended for optimal resolution.

FT-IR Sample Preparation and Acquisition (KBr Pellet)

-

Preparation: Grind 1-2 mg of the dry sample in an agate mortar. Add ~100 mg of spectroscopy-grade potassium bromide (KBr) and mix thoroughly until a fine, homogeneous powder is obtained. [2]2. Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (8-10 tons) to form a transparent, thin pellet.

-

Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution data, a time-of-flight (TOF) or Orbitrap analyzer is recommended to confirm the elemental composition.

References

-

PubChem. (n.d.). 5-Acetyl-2-aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Green Chem., 2018, 20, 3038. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Acetyl-2-aminobenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Acetyl-2-aminobenzoic acid, focusing on its solubility and stability. In the landscape of pharmaceutical development, a thorough understanding of a molecule's behavior in various solvents and under different stress conditions is paramount for formulation development, analytical method validation, and ensuring drug product efficacy and safety. This document is structured to provide not only theoretical insights but also actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction to 5-Acetyl-2-aminobenzoic Acid: A Molecule of Interest

5-Acetyl-2-aminobenzoic acid, a derivative of anthranilic acid, presents a chemical structure with functional groups that suggest its potential as a versatile building block in medicinal chemistry. The presence of a carboxylic acid, an amino group, and a ketone moiety imparts a unique combination of polarity and reactivity, making its solubility and stability profiles complex and essential to characterize for any pharmaceutical application.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and, consequently, its bioavailability. For 5-Acetyl-2-aminobenzoic acid, its amphoteric nature, due to the presence of both an acidic carboxylic group and a basic amino group, suggests that its aqueous solubility will be highly pH-dependent.

Predicted Solubility Characteristics

While specific experimental solubility data for 5-Acetyl-2-aminobenzoic acid is not extensively documented in publicly available literature, we can infer its likely behavior based on its structural analogues, such as p-aminobenzoic acid (PABA). PABA exhibits poor water solubility, which can be significantly influenced by pH[1]. It is anticipated that 5-Acetyl-2-aminobenzoic acid will demonstrate low solubility in neutral aqueous media and increased solubility at pH values above its pKa (due to the deprotonation of the carboxylic acid) and below its pKa (due to the protonation of the amino group).

In organic solvents, solubility is expected to vary based on the solvent's polarity and hydrogen bonding capacity. Polar protic solvents like methanol and ethanol are likely to be effective, while non-polar solvents such as hexane are expected to be poor solvents.

Experimental Determination of Solubility

To rigorously characterize the solubility of 5-Acetyl-2-aminobenzoic acid, both kinetic and thermodynamic solubility studies are recommended.

Table 1: Recommended Solvents for Solubility Determination

| Solvent Class | Recommended Solvents | Rationale |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4, and 9.0 | To establish a comprehensive pH-solubility profile relevant to physiological and formulation conditions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To assess solubility in common pharmaceutical co-solvents and recrystallization solvents. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To evaluate solubility in solvents used for analytical method development and stock solution preparation. |

| Non-Polar | Hexane, Toluene | To determine the lower limits of solubility and understand the molecule's lipophilicity. |

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound[2][3][4].

Objective: To determine the thermodynamic (equilibrium) solubility of 5-Acetyl-2-aminobenzoic acid in various solvents.

Materials:

-

5-Acetyl-2-aminobenzoic acid (solid)

-

Selected solvents (as per Table 1)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid 5-Acetyl-2-aminobenzoic acid to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial.

-

Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the vials to pellet any remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. For aqueous samples, measure the pH of the saturated solution.

-

Filter the supernatant through a 0.45 µm filter to remove any fine particles.

-

Quantify the concentration of the dissolved 5-Acetyl-2-aminobenzoic acid in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

Stability Profile and Degradation Pathways

Understanding the chemical stability of 5-Acetyl-2-aminobenzoic acid is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods[5][6][7][8][9].

Predicted Degradation Pathways

Based on the functional groups present in 5-Acetyl-2-aminobenzoic acid, the following degradation pathways are anticipated:

-

Hydrolysis: The molecule is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, while there are no ester or amide bonds prone to cleavage, forced conditions could potentially lead to other reactions.

-

Oxidation: The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or other colored degradation products. The aromatic ring itself can also undergo oxidation.

-

Photolysis: Exposure to UV or visible light may induce photolytic degradation, potentially through free radical mechanisms, leading to dimerization or fragmentation.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a likely degradation pathway, a common route for aminobenzoic acids[10].

Diagram: Predicted Degradation Pathways of 5-Acetyl-2-aminobenzoic Acid

Caption: Predicted degradation pathways under various stress conditions.

Experimental Protocol: Forced Degradation Studies (as per ICH Q1A(R2))

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of 5-Acetyl-2-aminobenzoic acid[5][6][7][8][9].

Objective: To investigate the stability of 5-Acetyl-2-aminobenzoic acid under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

-

5-Acetyl-2-aminobenzoic acid

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating block/oven, photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of 5-Acetyl-2-aminobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep a separate sample with 1 M HCl. Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep a separate sample with 30% H2O2. Store the solutions at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a defined period. Also, subject a solution of the drug substance to the same thermal stress.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution with the appropriate solvent.

-

Analysis: Analyze all stressed and control samples at appropriate time points using a suitable analytical method (e.g., HPLC). The goal is to achieve 5-20% degradation of the parent compound[5].

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose[11].

Considerations for Method Development

Given the polar nature of 5-Acetyl-2-aminobenzoic acid and the potential for both more polar and less polar degradation products, a reversed-phase HPLC method is a suitable starting point.

Table 2: Starting Parameters for HPLC Method Development

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately polar to non-polar compounds. The dimensions are suitable for routine analysis. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol | A simple acidic mobile phase will ensure the carboxylic acid is protonated, leading to better retention and peak shape. Acetonitrile and methanol offer different selectivities. |

| Gradient Elution | Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 20-30 minutes. | A gradient is necessary to elute both polar degradation products (which will elute early) and the parent compound, as well as any less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at the λmax of 5-Acetyl-2-aminobenzoic acid (to be determined experimentally) and at a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the λmax. A photodiode array (PDA) detector is highly recommended. | A PDA detector allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to assess peak purity. |

Diagram: Workflow for Stability-Indicating HPLC Method Development and Validation

Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.

Method Validation as per ICH Q2(R1)

Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[1][12][13][14]. The validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by showing that the peaks for the parent drug and its degradation products are well-resolved.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the drug substance and its impurities.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of 5-Acetyl-2-aminobenzoic acid. While direct experimental data is limited, the provided protocols, based on established scientific principles and regulatory guidelines, empower researchers to generate the necessary data for robust formulation development and regulatory submissions. The key to successfully advancing a molecule like 5-Acetyl-2-aminobenzoic acid lies in a thorough and systematic characterization of its fundamental physicochemical properties. The experimental workflows and insights presented herein serve as a critical starting point for any scientist or drug development professional working with this promising compound.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Galema, S. A., & Binnie, R. A. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64(2), 681-688.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- StabilityStudies.in. (n.d.). How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1).

- ResolveMass Laboratories Inc. (2025). How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2)

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Pesek, J. J., & Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 28(7).

- Sigma-Aldrich. (n.d.). Developing HPLC Methods.

- Zech, S., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules, 27(16), 5195.

- ResolveMass Laboratories Inc. (2025).

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(8), 1784-1787.

- ResolveMass Laboratories Inc. (2025).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Ng, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 606-615.

- Prospects in Pharmaceutical Sciences. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Inventiva Pharma. (n.d.).

- Bodiwala, K. B., et al. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Current Pharmaceutical Analysis.

- Ingenta Connect. (2024).

- ResearchGate. (n.d.). Q2(R1)

- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds.

- SIELC Technologies. (n.d.). Polar Compounds.

- UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa).

- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.

- Slideshare. (n.d.). Phase solubility analysis and pH solubility profile.

- CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. Stress degradation studies: Significance and symbolism [wisdomlib.org]

- 9. pharmaguideline.co.uk [pharmaguideline.co.uk]

- 10. ajpsonline.com [ajpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Synthesis of 5-Acetyl-2-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Acetyl-2-aminobenzoic Acid

5-Acetyl-2-aminobenzoic acid, a derivative of anthranilic acid, is a valuable building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its strategic placement of an acetyl group and the inherent reactivity of the amino and carboxylic acid functionalities make it a versatile precursor in medicinal chemistry and materials science. This guide provides an in-depth, scientifically-grounded exploration of a robust and reliable synthetic route to 5-Acetyl-2-aminobenzoic acid, starting from the readily available 2-aminobenzoic acid.

Strategic Approach: Overcoming Synthetic Challenges

A direct Friedel-Crafts acylation of 2-aminobenzoic acid to introduce the acetyl group at the 5-position is fraught with challenges. The primary obstacle is the presence of the amino (-NH₂) group, a Lewis base, which readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation. This interaction deactivates the catalyst, rendering it ineffective for the desired electrophilic aromatic substitution.

To circumvent this, a three-step synthetic strategy is employed, which involves:

-

Protection of the amino group via N-acetylation.

-

Friedel-Crafts acylation of the protected intermediate.

-

Deprotection to unveil the final product.

This approach ensures the successful acylation of the aromatic ring by temporarily masking the interfering amino group.

Experimental Workflow: A Three-Step Synthesis

The overall synthetic pathway can be visualized as follows:

Caption: Overall workflow for the synthesis of 5-Acetyl-2-aminobenzoic acid.

Part 1: N-Acetylation of 2-Aminobenzoic Acid (Protection)

The initial step involves the protection of the nucleophilic amino group of 2-aminobenzoic acid as an acetamide. This is a crucial step to prevent the aforementioned deactivation of the Friedel-Crafts catalyst in the subsequent step. The acetyl group is an effective protecting group as it is relatively stable under the conditions of Friedel-Crafts acylation and can be readily removed later.

Reaction Mechanism

The N-acetylation of 2-aminobenzoic acid with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer yields N-acetylanthranilic acid and acetic acid as a byproduct.

Experimental Protocol

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 13.7 g (0.1 mol) of 2-aminobenzoic acid and 30 mL (0.32 mol) of acetic anhydride.[1]

-

Gently heat the mixture to reflux using a heating mantle for approximately 30 minutes. The solid should dissolve during this time.[1]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Slowly and cautiously add 100 mL of cold water to the flask to hydrolyze the excess acetic anhydride. This process is exothermic.

-

Cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Aminobenzoic Acid | 137.14 | 13.7 | 0.1 |

| Acetic Anhydride | 102.09 | 32.6 | 0.32 |

| N-Acetylanthranilic Acid | 179.17 | - | - |

| Expected Yield | >90% |

Part 2: Friedel-Crafts Acylation of N-Acetylanthranilic Acid

With the amino group protected, the aromatic ring is now activated for electrophilic substitution. The acetylamino group (-NHCOCH₃) is an ortho-, para-directing and activating group. The carboxylic acid group (-COOH) is a meta-directing and deactivating group. The incoming electrophile, the acylium ion, will be directed to the positions activated by the acetylamino group. Due to steric hindrance from the adjacent carboxylic acid group at the ortho position, the acylation will predominantly occur at the para position (position 5).

Reaction Mechanism

The Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride. The π-electrons of the aromatic ring of N-acetylanthranilic acid then attack the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the acylated product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

-

In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend 17.9 g (0.1 mol) of N-acetylanthranilic acid in 150 mL of anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully and portion-wise, add 40.0 g (0.3 mol) of anhydrous aluminum chloride to the stirred suspension.

-

Through the dropping funnel, add 11.8 mL (0.15 mol) of acetyl chloride dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |

| N-Acetylanthranilic Acid | 179.17 | 17.9 | 0.1 |

| Aluminum Chloride | 133.34 | 40.0 | 0.3 |

| Acetyl Chloride | 78.50 | 11.8 (as volume) | 0.15 |

| 2-(Acetylamino)-5-acetylbenzoic Acid | 221.20 | - | - |

| Expected Yield | 60-70% |

Part 3: Hydrolysis of the N-Acetyl Group (Deprotection)

The final step is the removal of the N-acetyl protecting group to yield the desired 5-Acetyl-2-aminobenzoic acid. This is typically achieved by acid-catalyzed hydrolysis. Care must be taken to use conditions that are effective for amide hydrolysis without promoting side reactions.

Reaction Mechanism

Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid lead to the formation of the primary amine.

Experimental Protocol

-

In a 250 mL round-bottom flask, dissolve the crude 2-(acetylamino)-5-acetylbenzoic acid from the previous step in a mixture of 100 mL of ethanol and 50 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. Monitor the completion of the reaction by TLC.

-

After cooling to room temperature, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-Acetyl-2-aminobenzoic acid.

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) |

| 2-(Acetylamino)-5-acetylbenzoic Acid | 221.20 |

| 5-Acetyl-2-aminobenzoic Acid | 179.17 |

| Expected Yield | >85% |

Conclusion

The three-step synthesis outlined in this guide, commencing with the protection of the amino group of 2-aminobenzoic acid, followed by a regioselective Friedel-Crafts acylation, and concluding with deprotection, presents a reliable and efficient pathway to 5-Acetyl-2-aminobenzoic acid. Each stage of the process is supported by well-established chemical principles, ensuring a high degree of success for researchers in the fields of organic synthesis and drug development. The careful control of reaction conditions and adherence to the described protocols are paramount for achieving high yields and purity of this valuable synthetic intermediate.

References

- Erikson, J. (1972). N-acetylanthranilic acid. A highly triboluminescent material.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

- Olah, G. A. (Ed.). (2005).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

Sources

The Strategic Utility of 5-Acetyl-2-aminobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Foreword: The Unseen Architect in Complex Molecule Construction

In the intricate world of organic synthesis, the selection of a starting material is a decision that dictates the entire synthetic route's efficiency, elegance, and ultimate success. Among the myriad of available building blocks, 5-Acetyl-2-aminobenzoic acid, a substituted anthranilic acid, has emerged as a particularly versatile and powerful scaffold. Its unique trifunctional nature, possessing a nucleophilic amine, a carboxylic acid ripe for activation, and a reactive acetyl group, provides a rich tapestry of chemical handles for the construction of diverse and complex molecular architectures. This guide serves as an in-depth exploration of 5-Acetyl-2-aminobenzoic acid, not merely as a reagent, but as a strategic tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, explore its reactivity with mechanistic insight, and provide field-proven protocols for its application in the synthesis of medicinally relevant heterocyclic cores.

Foundational Characteristics of a Versatile Building Block

5-Acetyl-2-aminobenzoic acid, also known as 2-Amino-5-acetylbenzoic acid, is a crystalline solid whose utility is underpinned by its distinct physicochemical properties. A comprehensive understanding of these characteristics is paramount for its effective deployment in a synthetic campaign.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| IUPAC Name | 5-acetyl-2-aminobenzoic acid | [1] |

| CAS Number | 53589-27-8 | [1] |

| Appearance | Solid | [Generic Material Safety Data Sheets] |

| Melting Point | Not explicitly available, but related compounds suggest a relatively high melting point. | |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and other polar organic solvents. | [General knowledge of benzoic acid derivatives] |

Spectroscopic Signature:

A crucial aspect of utilizing any building block is the ability to unequivocally identify it and its downstream products. The following are the expected characteristic spectroscopic features of 5-Acetyl-2-aminobenzoic acid:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons of the acetyl group. The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the carboxylic acid and the acetyl group, as well as for the aromatic carbons.[2]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of both the carboxylic acid and the acetyl group.[3][4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The Synthetic Versatility of 5-Acetyl-2-aminobenzoic Acid: A Gateway to Privileged Scaffolds

The true power of 5-Acetyl-2-aminobenzoic acid lies in its ability to serve as a precursor to a variety of heterocyclic systems, many of which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[5][6] This section will explore the synthesis of two such important classes: Quinazolinones and Benzoxazinones.

The Synthesis of 6-Acetyl-Substituted Quinazolinones: A Core Moiety in Drug Discovery

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties.[7] The presence of the acetyl group at the 6-position of the quinazolinone ring, derived from 5-Acetyl-2-aminobenzoic acid, offers a valuable handle for further functionalization to modulate biological activity.

Logical Workflow for Quinazolinone Synthesis:

Caption: Niementowski reaction for the synthesis of 6-Acetylquinazolin-4(3H)-one.

Causality Behind Experimental Choices: The Niementowski reaction is a classic and reliable method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and formamide.[8] Formamide serves as both a reactant, providing the C2 carbon and N3 nitrogen of the quinazolinone ring, and as a high-boiling solvent. The elevated temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps.

Self-Validating Protocol: Synthesis of 6-Acetylquinazolin-4(3H)-one

This protocol is adapted from established procedures for the synthesis of quinazolinones from substituted anthranilic acids.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Acetyl-2-aminobenzoic acid (1.0 eq) and an excess of formamide (e.g., 4-5 eq).

-

Heating: Heat the reaction mixture to 130-140°C in an oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up: Upon completion of the reaction (typically after 3-4 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The solid product, 6-Acetylquinazolin-4(3H)-one, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure product.

The Formation of 6-Acetyl-Substituted Benzoxazinones: Versatile Intermediates in Heterocyclic Chemistry

Benzoxazinones are another important class of heterocyclic compounds that serve as valuable intermediates in the synthesis of various biologically active molecules, including quinazolinones.[10][11] The reaction of 5-Acetyl-2-aminobenzoic acid with acetic anhydride provides a straightforward route to the corresponding 6-acetyl-2-methyl-4H-3,1-benzoxazin-4-one.

Logical Workflow for Benzoxazinone Synthesis:

Caption: Synthesis of 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one.

Causality Behind Experimental Choices: Acetic anhydride serves a dual purpose in this reaction. It first acetylates the amino group of 5-Acetyl-2-aminobenzoic acid, and then acts as a dehydrating agent to facilitate the cyclization of the resulting N-acetyl derivative to form the benzoxazinone ring.[12] Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for both steps.

Self-Validating Protocol: Synthesis of 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one

This protocol is based on general procedures for the synthesis of benzoxazinones from anthranilic acids.[9][12]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 5-Acetyl-2-aminobenzoic acid (1.0 eq) in an excess of acetic anhydride (e.g., 5-10 eq).

-

Heating: Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.

-

Reaction Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Isolation: Slowly pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product. The excess acetic anhydride will be hydrolyzed to acetic acid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one can be further purified by recrystallization from a suitable solvent like ethanol.

Authoritative Grounding & Applications in Drug Development

The significance of 5-Acetyl-2-aminobenzoic acid as a building block is underscored by its role in the synthesis of compounds with demonstrated therapeutic potential. While direct examples of marketed drugs derived from this specific starting material are not readily found in the public domain, the broader class of substituted anthranilic acids are precursors to numerous pharmaceuticals.[7] For instance, derivatives of quinazolinones, which can be synthesized from 5-Acetyl-2-aminobenzoic acid, have been extensively investigated as anticonvulsant and anti-inflammatory agents.[7] The acetyl group at the 6-position provides a strategic point for modification to optimize the pharmacological profile of these compounds.

Conclusion: A Call for Further Exploration

5-Acetyl-2-aminobenzoic acid represents a potent and underutilized building block in the arsenal of the modern synthetic chemist. Its trifunctional nature provides a versatile platform for the efficient construction of a wide array of complex molecules, particularly medicinally relevant heterocycles. The protocols outlined in this guide provide a solid foundation for the synthesis of key intermediates like 6-acetyl-substituted quinazolinones and benzoxazinones. It is our hope that this technical guide will inspire further research into the applications of this versatile molecule, leading to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

-

Miltojević, A., & Radulović, N. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(10), 1257-1265. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available at: [Link]

-

Yin, J., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega, 7(5), 4487-4497. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23330086, 5-Acetyl-2-aminobenzoic acid. PubChem. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

-

Pattarawarapan, M., et al. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Synlett, 28(05), 589-592. Available at: [Link]

-

Nowak, M., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]

-

Shariat, M., Samsudin, M. W., & Zakaria, Z. (2013). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 18(3), 2849-2861. Available at: [Link]

- Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.

-

Hussein, M. A., et al. (2018). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. ResearchGate. Available at: [Link]

-

Bunce, R. A., et al. (2012). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 17(12), 14335-14361. Available at: [Link]

-